molecular formula C11H18N4O2S B1405493 Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 1334498-23-5

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B1405493
CAS No.: 1334498-23-5
M. Wt: 270.35 g/mol
InChI Key: LNOHCHWNNSVFJB-UHFFFAOYSA-N
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Description

“Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” is a chemical compound that falls under the category of 2-aminothiazole derivatives . These derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Scientific Research Applications

Synthesis and Biological Activities

Research indicates that compounds containing the Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate structure are actively explored for their various biological activities. For instance, some synthesized derivatives have demonstrated antimicrobial, antiurease, and antilipase activities, showcasing their potential in medical and pharmaceutical applications (Başoğlu et al., 2013).

Molecular Structure Analysis

The molecular structure and crystallographic details of related compounds are also a focus of scientific research. Understanding the molecular association and hydrogen bonding patterns can provide insights into their chemical behavior and potential applications in various fields (Lynch & Mcclenaghan, 2004).

Synthesis for Disease Treatment

This compound and its derivatives have been synthesized and studied for their potential in treating diseases. For instance, derivatives have been developed for anti-tubercular applications, with some compounds showing promising results against Mycobacterium tuberculosis, making them potential candidates for further pharmacological studies (Vavaiya et al., 2022).

Antimicrobial and Antitubercular Properties

A variety of thiazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated significant activity against various bacterial strains, offering potential for developing new antimicrobial agents (Mruthyunjayaswamy & Basavarajaiah, 2009).

Corrosion Inhibition

Apart from pharmaceutical applications, derivatives of this compound have been studied for their corrosion inhibition properties. Research has shown that certain derivatives can effectively prevent corrosion in specific metal alloys, indicating their potential utility in industrial applications (Raviprabha & Bhat, 2019).

Future Directions

The future directions for “Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” and similar compounds could involve further exploration of their potential as anticancer agents . The development of additional kinase inhibitors as therapeutic agents is a current focus in medicinal chemistry . The information from these studies will be useful for future innovation .

Mechanism of Action

Thiazole derivatives

are known for their diverse biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects depend on the exact structure and functional groups present in the compound.

Piperazine rings

are often found in compounds with neurological activity. They are present in many drugs that act on the central nervous system, including antipsychotics and antidepressants . The presence of a piperazine ring can influence how a drug interacts with its target, as well as its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Additionally, this compound interacts with various kinases, including protein kinase C. This interaction modulates the phosphorylation of target proteins, affecting cellular signaling pathways. The compound also binds to DNA, intercalating between base pairs, which can inhibit DNA replication and transcription .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, the compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function. In cancer cells, it induces apoptosis by intercalating with DNA and disrupting the cell cycle .

The compound also affects cell signaling pathways, particularly those involving protein kinase C. By modulating the phosphorylation of key proteins, this compound influences gene expression and cellular metabolism. This can lead to altered cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition increases acetylcholine levels, enhancing cholinergic signaling .

This compound also interacts with protein kinase C, binding to its regulatory domain and modulating its activity. This affects the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, the compound intercalates with DNA, disrupting the replication and transcription processes, which can induce cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, maintaining its activity for extended periods. It can undergo degradation in the presence of strong acids or bases .

Long-term studies have shown that this compound can have sustained effects on cellular function. In neuronal cells, prolonged exposure leads to enhanced cognitive function due to sustained inhibition of acetylcholinesterase. In cancer cells, long-term treatment induces apoptosis and inhibits cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive function by inhibiting acetylcholinesterase. At higher doses, it can induce toxicity, leading to adverse effects such as nausea, vomiting, and muscle weakness .

In cancer models, this compound exhibits dose-dependent antitumor activity. Low doses inhibit cell proliferation, while higher doses induce apoptosis and reduce tumor size. Excessive doses can lead to systemic toxicity, affecting vital organs such as the liver and kidneys .

Metabolic Pathways

This compound is metabolized through several pathways in the body. The primary route of metabolism involves hepatic enzymes, including cytochrome P450 isoforms. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites .

The compound also undergoes conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. The metabolites of this compound are primarily excreted through the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature. It also interacts with specific transporters, such as organic cation transporters, which facilitate its uptake into cells .

Once inside the cells, this compound can accumulate in specific organelles, such as the nucleus and mitochondria. This localization is influenced by its binding interactions with DNA and proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and modulates gene expression. It can also be found in the cytoplasm, where it interacts with enzymes and proteins involved in cellular signaling .

Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of this compound. These modifications can direct the compound to specific compartments or organelles, enhancing its activity and function .

Properties

IUPAC Name

ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHCHWNNSVFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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